molecular formula C10H8F3NO5 B15202916 ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate CAS No. 20852-49-7

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

Katalognummer: B15202916
CAS-Nummer: 20852-49-7
Molekulargewicht: 279.17 g/mol
InChI-Schlüssel: PZTSFDBDXHHPJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is an organic compound with the molecular formula C10H8F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an ethyl carbonate moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2-nitro-4-(trifluoromethyl)phenol+ethyl chloroformateethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate\text{2-nitro-4-(trifluoromethyl)phenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} 2-nitro-4-(trifluoromethyl)phenol+ethyl chloroformate→ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl carbonate moiety can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 2-nitro-4-(trifluoromethyl)phenol and ethanol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Amines, alcohols

    Hydrolysis Conditions: Aqueous acids or bases

Major Products Formed

    Reduction: 2-amino-4-(trifluoromethyl)phenyl carbonate

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used

    Hydrolysis: 2-nitro-4-(trifluoromethyl)phenol and ethanol

Wissenschaftliche Forschungsanwendungen

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in medicinal chemistry for the design of drugs with specific biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl carbonate.

    2-nitro-4-(trifluoromethyl)phenyl acetate: Contains an acetate group instead of an ethyl carbonate.

    2-nitro-4-(trifluoromethyl)phenyl methyl ether: Contains a methyl ether group instead of an ethyl carbonate.

Uniqueness

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. The ethyl carbonate moiety also provides additional reactivity, making this compound versatile for various synthetic applications.

Eigenschaften

CAS-Nummer

20852-49-7

Molekularformel

C10H8F3NO5

Molekulargewicht

279.17 g/mol

IUPAC-Name

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

InChI

InChI=1S/C10H8F3NO5/c1-2-18-9(15)19-8-4-3-6(10(11,12)13)5-7(8)14(16)17/h3-5H,2H2,1H3

InChI-Schlüssel

PZTSFDBDXHHPJQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.